

An In-depth Technical Guide to Surgumycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Surgumycin*

Cat. No.: *B15581106*

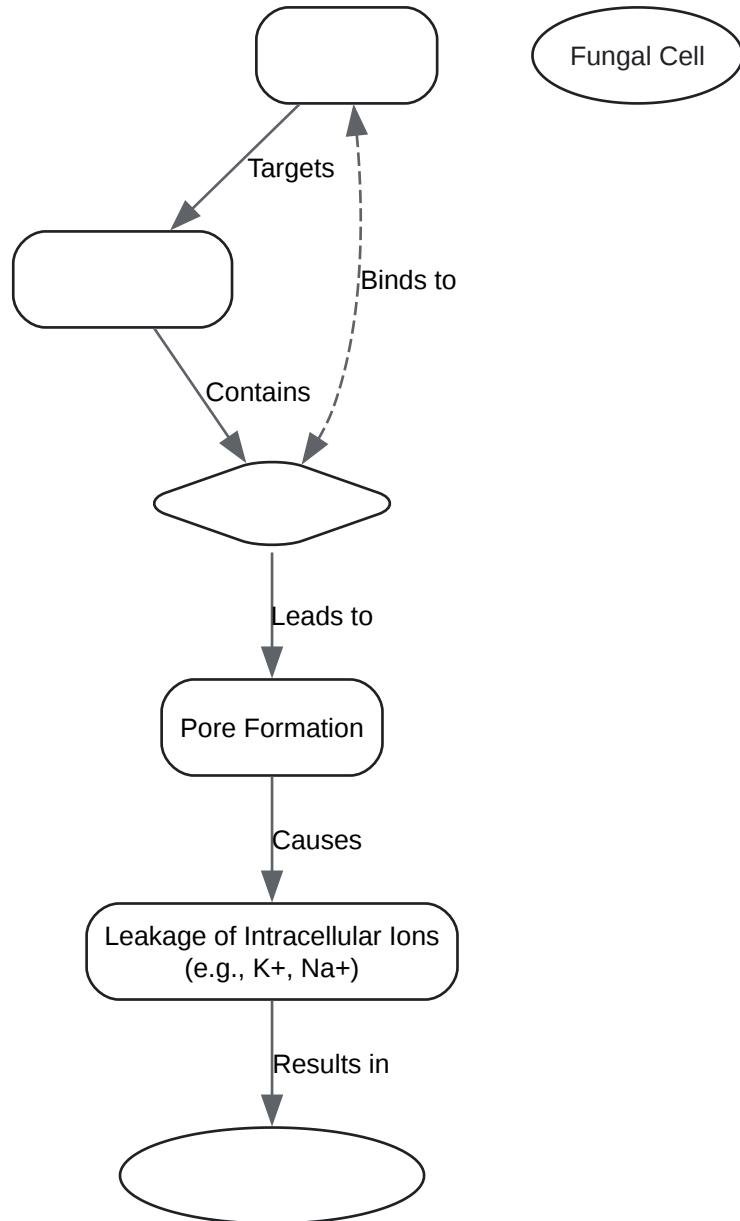
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyene antibiotic **Surgumycin**, including its chemical identity, likely mechanism of action, and relevant (though limited) biological data. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Identification and Properties

Surgumycin is classified as a carbonyl-conjugated pentaenic antibiotic.^[1] Its chemical structure and identifiers are crucial for researchers in pharmacology and medicinal chemistry. The following table summarizes the key identification parameters for **Surgumycin**.


Identifier Type	Value	Source
IUPAC Name	(3Z,5Z,7E,9E,11E,14S,15S,16R,18R,20R,22R,25S,26R,28R,30S,31S,32S)-14,16,18,20,22,25,26,28,30-nonahydroxy-32-isopropyl-15,31-dimethyloxacyclodotriaconta-3,5,7,9,11-pentaen-2-one	[1]
CAS Number	51938-50-2	[1]
Molecular Formula	C ₃₆ H ₆₀ O ₁₁	[1]
Molecular Weight	668.86 g/mol	[1]
InChI Key	BFUTYTCDHCOXGG-CSGAGWFTSA-N	[1]
SMILES String	CC(C)C1OC(=O)C=CC=CC=C C=CC=CCC(O)C(C)C(O)CC(O))CC(O)CC(O)CCC(O)C(O)CC(O))CC(O)C1C	

Biological Activity and Mechanism of Action

As a member of the polyene class of antibiotics, **Surgumycin**'s primary mechanism of action is presumed to be its interaction with the fungal cell membrane. Polyene antibiotics bind to ergosterol, a sterol component essential for the integrity of fungal cell membranes. This binding disrupts the membrane, leading to the formation of pores or channels. The consequence of this disruption is an increase in membrane permeability, allowing the leakage of essential intracellular components, such as ions and small molecules, which ultimately results in fungal cell death.

The following diagram illustrates the generally accepted mechanism of action for polyene antibiotics like **Surgumycin**.

Proposed Mechanism of Action for Surgumycin

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for the polyene antibiotic **Surgumycin**.

Experimental Protocols

Detailed experimental protocols specifically for **Surgumycin** are not readily available in the English-language scientific literature. The primary research appears to have been conducted in Russia. However, a general methodology for assessing the antifungal activity of a compound like **Surgumycin** can be outlined based on standard practices in the field.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method):

- Preparation of Fungal Inoculum:
 - A pure culture of the target fungal species (e.g., *Candida albicans*) is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
 - Colonies are harvested and suspended in sterile saline or broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5×10^3 to 2.5×10^3 cells/mL.
- Preparation of **Surgumycin** Dilutions:
 - A stock solution of **Surgumycin** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation and Incubation:
 - The diluted fungal inoculum is added to each well of the microtiter plate containing the different concentrations of **Surgumycin**.
 - Positive (no drug) and negative (no fungus) control wells are included.
 - The plate is incubated at 35°C for 24-48 hours.
- Determination of Minimum Inhibitory Concentration (MIC):
 - The MIC is determined as the lowest concentration of **Surgumycin** that causes a significant inhibition of fungal growth (e.g., $\geq 50\%$ or $\geq 90\%$ inhibition) compared to the

positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Signaling Pathways

Specific signaling pathways directly modulated by **Surgumycin** have not been elucidated in the available literature. However, the disruption of the cell membrane by polyene antibiotics can indirectly trigger various cellular stress responses and signaling cascades. For instance, the leakage of ions can disrupt the electrochemical gradients across the membrane, which are crucial for numerous cellular processes and signaling events. Further research is required to identify the specific downstream effects of **Surgumycin** on fungal signaling pathways.

Summary and Future Directions

Surgumycin is a pentaenic polyene antibiotic with a well-defined chemical structure. While its precise biological activities and the full extent of its mechanism of action require further investigation, its classification as a polyene strongly suggests that it targets the fungal cell membrane by interacting with ergosterol. The lack of detailed, publicly accessible experimental data in English presents a significant gap in the understanding of this compound. Future research should focus on:

- Translating and analyzing the original Russian literature to uncover foundational data.
- Performing comprehensive *in vitro* and *in vivo* studies to determine its spectrum of activity, potency, and toxicity.
- Investigating its effects on fungal cell signaling pathways to better understand its cellular impact beyond membrane disruption.

This guide provides a foundational understanding of **Surgumycin** based on the currently available information. It is hoped that this will serve as a valuable resource for researchers and professionals in the field of antimicrobial drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Surgumycin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15581106#surgumycin-iupac-name-and-identifiers\]](https://www.benchchem.com/product/b15581106#surgumycin-iupac-name-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com